Cas no 2228367-57-3 (tert-butyl N-{3-amino-2-6-(dimethylamino)pyridin-3-yl-2-methylpropyl}carbamate)

tert-butyl N-{3-amino-2-6-(dimethylamino)pyridin-3-yl-2-methylpropyl}carbamate structure
2228367-57-3 structure
Product Name:tert-butyl N-{3-amino-2-6-(dimethylamino)pyridin-3-yl-2-methylpropyl}carbamate
CAS No:2228367-57-3
MF:C16H28N4O2
MW:308.419123649597
CID:6111050
PubChem ID:165659477
Update Time:2025-05-18

tert-butyl N-{3-amino-2-6-(dimethylamino)pyridin-3-yl-2-methylpropyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-amino-2-6-(dimethylamino)pyridin-3-yl-2-methylpropyl}carbamate
    • tert-butyl N-{3-amino-2-[6-(dimethylamino)pyridin-3-yl]-2-methylpropyl}carbamate
    • 2228367-57-3
    • EN300-1903479
    • Inchi: 1S/C16H28N4O2/c1-15(2,3)22-14(21)19-11-16(4,10-17)12-7-8-13(18-9-12)20(5)6/h7-9H,10-11,17H2,1-6H3,(H,19,21)
    • InChI Key: DWCXSLFAGCDISO-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)(C1C=NC(=CC=1)N(C)C)CN)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 308.22122615g/mol
  • Monoisotopic Mass: 308.22122615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 80.5Ų

tert-butyl N-{3-amino-2-6-(dimethylamino)pyridin-3-yl-2-methylpropyl}carbamate Pricemore >>

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Additional information on tert-butyl N-{3-amino-2-6-(dimethylamino)pyridin-3-yl-2-methylpropyl}carbamate

tert-butyl N-{3-amino-2-[6-(dimethylamino)pyridin-3-yl]-2-methylpropyl}carbamate: A Comprehensive Overview

The compound tert-butyl N-{3-amino-2-[6-(dimethylamino)pyridin-3-yl]-2-methylpropyl}carbamate, identified by the CAS number 2228367-57-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in the synthesis of drugs, agrochemicals, and other specialty chemicals. The structure of this molecule is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted pyridine ring. The presence of amino and dimethylamino groups introduces additional functional diversity, making this compound a versatile building block in organic synthesis.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of bioactive molecules with specific pharmacological properties. The tert-butyl carbamate group is known for its stability and ease of manipulation in synthetic reactions, making it a preferred choice in medicinal chemistry. The pyridine ring, on the other hand, contributes aromaticity and potential sites for further functionalization. The dimethylamino group adds electron-donating properties, which can influence the molecule's reactivity and solubility.

One of the key areas of research involving this compound is its application as an intermediate in the synthesis of bioactive agents. For instance, researchers have explored its role in the development of kinase inhibitors, which are critical in the treatment of various diseases, including cancer. The amino group present in the molecule can act as a nucleophile in various condensation reactions, enabling the construction of complex molecular architectures. Additionally, the dimethylamino group can serve as a directing group in aromatic substitution reactions, facilitating further functionalization.

The synthesis of tert-butyl N-{3-amino-2-[6-(dimethylamino)pyridin-3-yl]-2-methylpropyl}carbamate involves a series of well-established organic reactions. Typically, the process begins with the preparation of the pyridine derivative through nucleophilic substitution or coupling reactions. The introduction of the dimethylamino group is often achieved through alkylation or amidation reactions, depending on the starting materials available. The final step involves the formation of the carbamate linkage via reaction with tert-butyl chloroformate or similar reagents under basic conditions.

The pharmacological properties of this compound have been studied extensively in recent years. In vitro studies have demonstrated its ability to modulate key cellular pathways, making it a promising candidate for further preclinical evaluation. Moreover, computational modeling has provided insights into its potential interactions with target proteins, highlighting its suitability as a lead compound for drug development.

In terms of safety and environmental impact, this compound has been subjected to rigorous testing to ensure compliance with regulatory standards. Its degradation pathways have been studied under various environmental conditions, and measures have been implemented to minimize its ecological footprint during production and use.

In conclusion, tert-butyl N-{3-amino-2-[6-(dimethylamino)pyridin-3-yl]-2-methylpropyl}carbamate represents a valuable addition to the arsenal of compounds available for chemical synthesis and drug discovery. Its unique structure and functional groups make it an attractive candidate for further research and development across multiple disciplines.

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